molecular formula C13H13NO4 B1532559 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1242952-01-7

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

Cat. No. B1532559
M. Wt: 247.25 g/mol
InChI Key: UWZOMRPHRKDTNT-UHFFFAOYSA-N
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Description

“1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years due to their biological significance . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .

Scientific Research Applications

Synthesis and Chemical Intermediates

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a compound that plays a crucial role in synthetic chemistry, particularly in the synthesis of various indole derivatives. Research has focused on developing efficient synthetic routes for indole derivatives due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

A study outlines the synthesis of formyl-indole carboxylates, which are valuable synthetic intermediates. The process involves transforming sulfomethyl groups to formyl functions, highlighting the compound's utility in creating complex molecular architectures (Pete, Szöllösy, & Szokol, 2006). This method underscores the flexibility of indole derivatives in synthetic chemistry, enabling the creation of diverse compounds with potential applications in various fields.

Catalysis and Material Science

Indole derivatives, including those related to 1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid, find applications in catalysis and material science. For instance, the development of catalysts for methanol oxidation is a critical area of research in energy science. A study demonstrates the use of indole-carboxylic acid derivatives in preparing copolymers for platinum catalyst support, significantly enhancing methanol oxidation efficiency (Wu, Kuo, Chen, & Chang, 2015). This application is particularly relevant in the development of fuel cell technologies, showcasing the compound's importance beyond pharmaceutical and chemical synthesis.

properties

IUPAC Name

1-ethyl-3-formyl-6-methoxyindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-14-11-6-8(18-2)4-5-9(11)10(7-15)12(14)13(16)17/h4-7H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZOMRPHRKDTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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